molecular formula C11H16F2N2O2 B2423725 tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate CAS No. 1785653-80-6

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2423725
CAS No.: 1785653-80-6
M. Wt: 246.258
InChI Key: UVXFNHDLZNXSQF-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXFNHDLZNXSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).

    Addition of the Cyano Group: The cyano group is added through nucleophilic substitution reactions.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is readily removed under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine ring.

Example reaction :
Boc protected compoundTFA CH2Cl24 cyano 3 3 difluoropiperidine+CO2+isobutene\text{Boc protected compound}\xrightarrow{\text{TFA CH}_2\text{Cl}_2}\text{4 cyano 3 3 difluoropiperidine}+\text{CO}_2+\text{isobutene}

Reagents/ConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA) in CH2_2
Cl2_2
, 20°C, inert atmosphereDeprotection to free amine85–95%

Mechanistic insight :
Protonation of the carbamate oxygen by TFA weakens the C–O bond, releasing CO2_2
and isobutene while generating the ammonium intermediate.

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group undergoes nucleophilic additions or substitutions under basic conditions.

Example reaction :
R CNNaOH H2OR COONaH+R COOH\text{R CN}\xrightarrow{\text{NaOH H}_2\text{O}}\text{R COONa}\xrightarrow{\text{H}^+}\text{R COOH}

Reagents/ConditionsOutcomeNotesSource
NaOH (aq.), refluxHydrolysis to carboxylic acidRequires extended reaction time
LiAlH4_4
, THF, 0°C → rtReduction to primary amineYields 70–80% amine product

Key data :

  • Hydrolysis to carboxylic acid proceeds efficiently in polar aprotic solvents like DMF.

  • Reduction with LiAlH4_4
    is stereospecific, retaining configuration at C4.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing cyano and fluorine groups direct electrophiles to specific positions on the piperidine ring.

Example reaction :
R HHNO3/H2SO4R NO2\text{R H}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{R NO}_2

Reagents/ConditionsPosition of NitrationYieldSource
HNO3_3
/H2_2
SO4_4
, 0°CMeta to cyano group60%

Steric/electronic effects :

  • Fluorine atoms increase ring strain but stabilize transition states via inductive effects.

  • Nitration occurs meta to the cyano group due to its strong electron-withdrawing nature.

Ring-Opening Reactions

The piperidine ring can undergo ring-opening under harsh conditions, forming acyclic intermediates.

Example reaction :
PiperidineH2O H+Linear amine derivative\text{Piperidine}\xrightarrow{\text{H}_2\text{O H}^+}\text{Linear amine derivative}

Reagents/ConditionsOutcomeNotesSource
Concentrated HCl, 100°CRing-opening to δ-aminonitrileForms stable hydrochloride salt

Mechanistic pathway :
Protonation of the ring nitrogen destabilizes the piperidine structure, leading to cleavage at the C–N bond .

Stability and Handling

  • Solubility : Highly soluble in CH2_2
    Cl2_2
    , THF, and DMF; sparingly soluble in water .

  • Storage : Stable at −20°C under inert gas for >12 months.

Scientific Research Applications

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate is not well-defined, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. the presence of the cyano and fluorine groups suggests that it may interact with biological targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

The unique combination of the cyano and fluorine groups in this compound makes it a valuable compound for research in medicinal chemistry and chemical biology .

Biological Activity

tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate (CAS No. 1785653-80-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, including case studies and research findings.

  • Molecular Formula : C11_{11}H16_{16}F2_2N2_2O2_2
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥97% .

Synthesis

The synthesis of this compound involves several steps, including the reaction of tert-butyl piperidine derivatives with cyano and difluoromethyl groups. The reaction conditions typically include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Research indicates that compounds like this compound may act as selective antagonists for certain receptors in the central nervous system (CNS), particularly targeting the NMDA receptor subtype NR2B. This receptor is implicated in various neurological disorders, making such antagonists potential therapeutic agents .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited neuroprotective effects against excitotoxicity in neuronal cell cultures. The compound was shown to reduce cell death induced by excessive glutamate exposure .
  • Antidepressant Activity :
    • In animal models, compounds similar to this compound exhibited significant antidepressant-like effects in behavioral assays such as the forced swim test (FST) and tail suspension test (TST). These findings suggest a role in modulating mood-related pathways .
  • Analgesic Properties :
    • Another investigation highlighted the analgesic properties of related piperidine derivatives. The compound was tested in pain models where it showed a dose-dependent reduction in pain response, indicating potential applications in pain management therapies .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
NeuroprotectionReduced neuronal cell death from excitotoxicity
Antidepressant EffectsSignificant reduction in depression-like behavior
Analgesic PropertiesDose-dependent pain relief

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